molecular formula C22H42O2 B13385590 Butyl octadec-9-enoate CAS No. 13171-24-9

Butyl octadec-9-enoate

Katalognummer: B13385590
CAS-Nummer: 13171-24-9
Molekulargewicht: 338.6 g/mol
InChI-Schlüssel: WIBFFTLQMKKBLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl octadec-9-enoate is an organic compound belonging to the ester family. It is derived from the esterification of butanol and octadec-9-enoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl octadec-9-enoate can be synthesized through the esterification of octadec-9-enoic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts, such as ion-exchange resins, is common to facilitate the reaction and simplify the separation of the product from the catalyst.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound epoxide.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound epoxide.

    Reduction: Butyl octadec-9-enol.

    Substitution: Various alkylated derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl octadec-9-enoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of butyl octadec-9-enoate involves its interaction with various molecular targets. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect cellular processes and signaling pathways. The ester group in the compound can undergo hydrolysis, releasing butanol and octadec-9-enoic acid, which can further participate in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Butyl octadec-9-enoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a long carbon chain and an ester functional group, making it valuable in various applications.

Eigenschaften

CAS-Nummer

13171-24-9

Molekularformel

C22H42O2

Molekulargewicht

338.6 g/mol

IUPAC-Name

butyl octadec-9-enoate

InChI

InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3

InChI-Schlüssel

WIBFFTLQMKKBLZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.